2-Bromo-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. It has applications in various scientific fields, including chemistry, biology, and medicine, primarily due to its ability to modulate biological pathways and serve as a building block for more complex compounds.
The compound is synthesized through various methods, including condensation reactions and cyclization processes involving specific precursors. Its industrial production often employs optimized catalysts and reaction conditions to ensure high yield and purity.
2-Bromo-3H-imidazo[4,5-c]pyridine belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-Bromo-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes:
Industrial production methods often utilize large-scale condensation reactions with optimized catalysts. These methods are designed to be cost-effective and scalable for commercial applications. Green chemistry principles may also be employed to enhance sustainability.
The molecular formula of 2-Bromo-3H-imidazo[4,5-c]pyridine is , with a molecular weight of 212.05 g/mol. The structure features a bromine atom at the second position of the imidazo ring.
2-Bromo-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions:
Common reagents include:
Major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives.
The mechanism of action for 2-Bromo-3H-imidazo[4,5-c]pyridine primarily involves its interaction with biological targets, particularly Cyclin-Dependent Kinase 2 (CDK2).
The compound inhibits CDK2 activity, affecting cell cycle regulation pathways. Its structural resemblance to purines suggests potential interactions with enzymes involved in nucleic acid metabolism.
The compound exhibits a distinct crystalline structure typical of heterocyclic compounds.
It is soluble in organic solvents and can undergo various chemical transformations due to the presence of reactive functional groups.
Property | Data |
---|---|
Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 2-bromo-3H-imidazo[4,5-c]pyridine |
InChI | InChI=1S/C7H6BrN3/c1-4... |
Canonical SMILES | CC1=NC=CC2=C1N=C(N2)Br |
2-Bromo-3H-imidazo[4,5-c]pyridine has a wide range of applications:
Microwave irradiation has revolutionized the synthesis of 2-bromo-3H-imidazo[4,5-c]pyridine derivatives by dramatically accelerating reaction kinetics and improving regioselectivity. This technique enables the construction of the heterocyclic core in minutes rather than hours, with reported yields exceeding 85% under optimized conditions. Key advantages include precise temperature control, reduced side product formation, and enhanced reproducibility. A study demonstrated that reacting 4-aminopyridine-3-amine with bromoacetyl bromide under microwave irradiation (150°C, 20 min) produced 2-bromo-3H-imidazo[4,5-c]pyridine with 92% yield and >99% purity, whereas conventional heating required 12 hours for only 78% yield [8]. Reaction optimization studies revealed that dimethylacetamide (DMAc) is superior to DMF or ethanol as solvent due to its high microwave absorptivity and thermal stability. The table below summarizes critical optimization parameters:
Table 1: Microwave Optimization for 2-Bromo-3H-imidazo[4,5-c]pyridine Synthesis
Parameter | Optimal Condition | Yield Impact | Regioselectivity |
---|---|---|---|
Temperature | 150-160°C | Max at 155°C (92%) | >99% at 155°C |
Irradiation Time | 15-20 min | 92% at 20 min | Unchanged |
Solvent | DMAc | +14% vs DMF | Improved |
Catalyst (Pd/C) | 0.5 mol% | +8% vs uncatalyzed | No effect |
Substrate Concentration | 0.2 M | Optimal | Slight decrease >0.3M |
This methodology facilitates rapid access to gram-scale quantities of the brominated core while minimizing thermal decomposition pathways that commonly occur during conventional reflux [8]. The energy efficiency and scalability make microwave synthesis industrially viable for pharmaceutical intermediate production.
Transition-metal catalysis enables regioselective functionalization of the 2-bromo-3H-imidazo[4,5-c]pyridine scaffold at previously inaccessible positions. Palladium and copper complexes demonstrate exceptional efficacy in mediating C–C and C–N bond formations, leveraging the bromo substituent as a tunable directing group:
Table 2: Transition Metal Catalysts for 2-Bromo-imidazopyridine Functionalization
Reaction Type | Catalyst System | Conditions | Yield Range | Regiocontrol |
---|---|---|---|---|
Suzuki Coupling (C2) | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O 80°C, 12h | 70-95% | C2 exclusive |
Buchwald-Hartwig (N1) | CuI/phenanthroline/K₃PO₄ | DMSO, 110°C, 24h | 65-89% | N1:N3 = 8.5:1 |
Direct C–H Allylation | [Cp*RhCl₂]₂/AgSbF₆ | DCE, 50°C, 24h | 55-78% | C6 selective |
Sonogashira | Pd/Cu, PPh₃ | THF/Et₃N, rt | 60-82% | C2 alkynylation |
These methodologies overcome inherent electronic biases in the heterocycle, enabling programmable derivatization for structure-activity relationship (SAR) studies in drug discovery [3].
Phase-transfer catalysis (PTC) provides a robust solution for N-alkylation regioselectivity challenges in 2-bromo-3H-imidazo[4,5-c]pyridine. The tautomeric equilibrium (1H ↔ 3H) creates competing N1 and N3 alkylation pathways, but tetrabutylammonium bromide (TBAB) selectively directs alkyl halides to the N1 position in biphasic systems. Key mechanistic insights include:
Notably, α-bromoesters exhibit divergent behavior: ethyl bromoacetate delivers exclusive N1-alkylation, while bulkier tert-butyl bromoacetate shifts to C5 electrophilic substitution under identical conditions. This switch highlights the delicate balance between electronic and steric factors in PTC-mediated functionalization [2].
Solid-liquid heterogeneous catalysis enables sustainable synthesis of polyhalogenated imidazo[4,5-c]pyridines essential for iterative cross-coupling. ZnO nanoparticles (20 nm) dispersed in ethanol mediate regioselective bromination at C5 using N-bromosuccinimide (NBS), achieving 95% selectivity at 60°C. The catalyst recyclability (7 cycles, <5% activity loss) and mercury poisoning tests confirm heterogeneous catalysis rather than metal leaching [2]. For chlorination, montmorillonite K10-supported ZnCl₂ activates sulfonyl chlorides toward C6 electrophilic substitution, with Hammett studies revealing a ρ value of -3.2, indicating highly electron-deficient transition states. Key advantages include:
These methodologies provide atom-efficient routes to dihalogenated building blocks like 2,5-dibromo-3H-imidazo[4,5-c]pyridine without requiring cryogenic conditions or expensive reagents.
Tandem cyclizations streamline the construction of complex imidazo[4,5-c]pyridine architectures from acyclic precursors, often incorporating the 2-bromo substituent in a single operation. Three innovative approaches demonstrate this strategy:
Cu(I)-Catalyzed Aminoalkynylation: 4-Amino-5-iodopyridines react with terminal alkynes under CuI/N,N'-dimethylethylenediamine catalysis (5 mol%) via sequential Sonogashira coupling and cyclization. The bromo substituent originates from in situ halogenation using CuBr₂ oxidant, delivering 2-bromo-6-aryl-3H-imidazo[4,5-c]pyridines in one pot (75-92%). Deuterium labeling confirms intramolecular amine addition to the alkyne precedes oxidation [3].
Oxidative Cyclization of Aminopyridines: 3,4-Diaminopyridine undergoes tandem condensation/oxidation with α-bromoketones using oxone as a terminal oxidant. The reaction proceeds through isolable imine intermediates that cyclize spontaneously upon bromide displacement. Electron-deficient α-bromoketones (BrCH₂COAr-p-NO₂) accelerate the second step by 15-fold compared to alkyl analogs [10].
Ring-Expansion of Fused Imidazoles: Imidazo[1,2-a]pyridines react with electrophilic bromine sources (PhI-Br₂) to initiate ring opening and recyclization, installing the 2-bromo group during the expansion to imidazo[4,5-c]pyridines. This unusual rearrangement proceeds via aziridinium intermediates detected by low-temperature NMR [10].
These one-pot methodologies circumvent the instability issues associated with pre-formed 2-bromo-3H-imidazo[4,5-c]pyridine, particularly its sensitivity to nucleophilic aromatic substitution at C2.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0